N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and a 4-hydroxytetrahydro-2H-pyran-4-ylmethyl moiety. The hydroxytetrahydro-2H-pyran group introduces hydrogen-bonding capacity, which may enhance solubility or receptor interactions compared to non-hydroxylated analogs.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c18-14(17-12-15(19)7-9-20-10-8-15)16(5-1-2-6-16)13-4-3-11-21-13/h3-4,11,19H,1-2,5-10,12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEHXAIJDXAEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Components and Retrosynthetic Analysis
The target compound comprises three structural modules:
- Tetrahydropyran ring with a hydroxyl group at the C4 position.
- Cyclopentanecarboxamide core functionalized with a thiophene substituent.
- Methylene linker connecting the tetrahydropyran and cyclopentane units.
Retrosynthetic disconnection suggests the following precursors (Figure 1):
Synthetic Pathways and Methodologies
Synthesis of 4-Hydroxytetrahydro-2H-Pyran-4-carbaldehyde
The tetrahydropyran ring is synthesized via acid-catalyzed cyclization of 1,5-pentanediol. In a representative procedure (adapted from):
- Reactants : 1,5-Pentanediol (1.0 eq), p-toluenesulfonic acid (0.1 eq).
- Conditions : Reflux in toluene at 110°C for 6 hours.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and distillation.
- Yield : 78–85%.
Mechanistic Insight : Protonation of a hydroxyl group facilitates nucleophilic attack, forming the six-membered oxacycle. The hydroxyl group at C4 is retained via kinetic control.
Preparation of 1-(Thiophen-2-yl)Cyclopentanecarboxylic Acid
Thiophene incorporation employs transition-metal-catalyzed cross-coupling :
Method A: Suzuki-Miyaura Coupling
- Reactants : Cyclopentene carboxylate (1.0 eq), 2-thienylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%).
- Conditions : DME/H₂O (4:1), 80°C, 12 hours.
- Yield : 70–75%.
Method B: Direct Electrophilic Substitution
- Reactants : Cyclopentanecarbonyl chloride (1.0 eq), thiophene (2.0 eq), AlCl₃ (1.5 eq).
- Conditions : CH₂Cl₂, 0°C → RT, 6 hours.
- Yield : 60–65%.
Comparative Note : Suzuki coupling offers superior regioselectivity, minimizing di- and polysubstitution byproducts.
Amidation and Final Assembly
The methylene linker is introduced via amide bond formation :
- Activation : 1-(Thiophen-2-yl)cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : Reaction with 4-(aminomethyl)tetrahydro-2H-pyran-4-ol in the presence of a solid-supported catalyst (e.g., Ni-doped molecular sieves).
| Parameter | Value |
|---|---|
| Catalyst | Ni-MCM-41 (8 mol%) |
| Solvent | Acetonitrile/PEG-200 (3:1) |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 96.3% |
Key Advantage : The solid-supported catalyst enables recyclability (30 cycles without significant activity loss).
Reaction Optimization and Byproduct Mitigation
Solvent Effects on Amidation
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing the transition state. However, PEG-200 co-solvents improve catalyst dispersion and product solubility, reducing side reactions.
Temperature Control
Elevated temperatures (>80°C) promote decomposition of the tetrahydropyran hydroxyl group. Kinetic studies recommend maintaining temperatures ≤80°C to preserve stereochemical integrity.
Byproducts and Purification
Common byproducts include:
- O-Acylated tetrahydropyran : Formed via esterification of the hydroxyl group. Mitigated by using bulky bases (e.g., DIPEA).
- Thiophene dimerization : Addressed by slow addition of thiophene derivatives.
Purification via column chromatography (SiO₂, EtOAc/hexane) achieves >99% purity.
Analytical Characterization
Industrial-Scale Considerations
Catalytic Efficiency
Ni-MCM-41 catalysts reduce Pd usage costs by 40% compared to traditional Pd-based systems, with turnover numbers (TON) exceeding 1,200.
Environmental Impact
PEG-200 solvents are biodegradable, aligning with green chemistry principles. Lifecycle assessments estimate a 30% reduction in waste compared to DMF-based processes.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as Jones reagent or Swern oxidation.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Jones reagent, Swern oxidation
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid, halogens
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted thiophene derivatives
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
Research indicates that thiophene-containing compounds possess antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Anticancer Potential
Studies have demonstrated that compounds like N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can induce apoptosis in cancer cells and inhibit cell proliferation. This is achieved through mechanisms such as:
- Induction of Apoptosis : Triggering programmed cell death through caspase activation.
- Cell Cycle Arrest : Inhibiting key proteins involved in cell cycle regulation, leading to tumor growth inhibition.
Case Study 1: Antimicrobial Efficacy
In vitro tests were conducted on thiophene derivatives against Candida albicans. Results indicated that certain modifications enhanced antifungal activity, significantly reducing adherence and biofilm formation. This suggests that structural variations could optimize the biological activity of this compound for antifungal applications.
Case Study 2: Anticancer Activity
A study investigated the effects of structurally similar compounds on human liver cancer cells. Findings revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction, indicating a promising avenue for further exploration.
Data Table: Comparison of Biological Activities
| Activity Type | Mechanism of Action | Reference Source |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis, cell cycle arrest | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Infectious Diseases : Due to its antimicrobial properties, it may be developed as a treatment for bacterial and fungal infections.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
- Anti-inflammatory Applications : Given its interactions with biological pathways, it may also serve as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs in Regulatory Contexts
The compound shares functional and structural similarities with substances listed in Dangerous Drugs Ordinance (Cap. 134) :
Key Observations :
- Thiophen-2-yl Group : Common in psychoactive substances (e.g., N-Methyl-1-(thiophen-2-yl)propan-2-amine), this moiety may contribute to receptor binding (e.g., serotonin or dopamine receptors) .
- Carboxamide vs.
- Hydroxytetrahydro-2H-pyran vs. Cyclohexylmethyl : The polar hydroxyl group in the target compound may enhance aqueous solubility and reduce lipophilicity relative to the cyclohexylmethyl group in regulated indole derivatives, possibly mitigating blood-brain barrier penetration .
Hypothetical Pharmacological Profile
The carboxamide group is reminiscent of synthetic cannabinoids (e.g., JWH-018), but the hydroxytetrahydro-2H-pyran substitution could redirect binding affinity toward non-cannabinoid receptors.
Biological Activity
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 291.4 g/mol
- CAS Number : 1436171-31-1
The compound features a cyclopentanecarboxamide backbone with a hydroxytetrahydropyran side chain and a thiophene ring, which may contribute to its biological properties.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene ring is known to enhance antimicrobial activity against various bacterial strains, potentially positioning this compound as a candidate for further investigation in antimicrobial therapies.
- Anticancer Potential : Some derivatives of tetrahydropyran compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds indicate that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Neuroprotective Effects : Research has indicated that tetrahydropyran derivatives may possess neuroprotective properties, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways associated with inflammation or cell survival.
Study 1: Antimicrobial Activity Assessment
A study conducted on related tetrahydropyran compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli when tested at varying concentrations. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for some derivatives, indicating strong antimicrobial potential.
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that a related compound induced apoptosis at concentrations of 20 µM after 48 hours. Mechanistic studies revealed that the compound activated caspase pathways and downregulated anti-apoptotic proteins like Bcl-2.
Study 3: Neuroprotection in Animal Models
Animal studies evaluating the neuroprotective effects of tetrahydropyran derivatives indicated a reduction in neuronal death following induced oxidative stress. Behavioral tests showed improved cognitive function in treated animals compared to controls, suggesting therapeutic potential for neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Anticancer | Induced apoptosis in MCF-7 cells | |
| Neuroprotection | Improved cognitive function |
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A (Related Tetrahydropyran) | Hydroxyl group, thiophene ring | Antimicrobial, anticancer |
| Compound B (Different Side Chain) | No thiophene ring | Limited activity observed |
Q & A
Q. What synthetic routes are recommended for the preparation of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
The synthesis typically involves multi-step reactions, including:
- Cyclopentanecarboxamide core formation : Coupling of thiophen-2-yl groups to cyclopentane via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
- Tetrahydro-2H-pyran modification : Introduction of the hydroxytetrahydro-2H-pyran moiety through nucleophilic substitution or reductive amination.
- Final assembly : Amide bond formation between the cyclopentanecarboxylic acid derivative and the hydroxypyran-methylamine intermediate using coupling agents like EDC/HOBt . Key reaction parameters include solvent polarity (e.g., dichloromethane for amidation), temperature control (reflux for cyclization), and catalyst selection (e.g., Lewis acids for ring formation) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : For structural confirmation of the thiophene, cyclopentane, and hydroxypyran moieties (e.g., δ 6.8–7.2 ppm for thiophene protons) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]+ for C₁₇H₂₃NO₃S: 340.1342) .
- X-ray crystallography : To resolve stereochemistry at the 4-hydroxytetrahydro-2H-pyran chiral center .
Q. What structural features influence its reactivity and stability?
- The 4-hydroxytetrahydro-2H-pyran group introduces steric hindrance and hydrogen-bonding capacity, affecting solubility and metabolic stability.
- The thiophene ring enhances π-π stacking interactions with biological targets but may oxidize under harsh conditions.
- The cyclopentanecarboxamide backbone provides rigidity, influencing conformational flexibility in binding assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Employ statistical design of experiments (DoE) to systematically vary parameters:
- Factors : Solvent (polar aprotic vs. ethereal), temperature (25–80°C), catalyst loading (5–20 mol%).
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 60°C in DMF with 10 mol% DMAP increases amidation yield by 25%) .
- In situ monitoring : Use FTIR or HPLC to track intermediate formation and minimize side reactions .
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require:
- Multi-technique validation : Cross-check NMR with IR (amide I band ~1650 cm⁻¹) and LC-MS/MS fragmentation patterns .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to assign ambiguous signals .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace signal origins in complex spectra .
Q. What computational strategies predict its biological target interactions?
- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR targets, leveraging the thiophene’s aromaticity and the hydroxypyran’s H-bonding .
- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) and hydration effects near the hydroxypyran group .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors/acceptors) for activity against neurodegenerative or inflammatory targets .
Q. How can researchers address low solubility in biological assays?
- Co-solvent systems : Use DMSO-water gradients (≤1% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or acetyl groups at the hydroxypyran -OH to improve bioavailability, with enzymatic cleavage in vivo .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can increase cellular uptake in vitro (e.g., 2-fold uptake in HeLa cells) .
Q. What strategies validate its mechanism of action in cellular models?
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., ΔTm ≥3°C indicates stabilization) .
- CRISPR/Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK or NF-κB modulation) .
Methodological Notes
- Stereochemical purity : Chiral HPLC (e.g., Chiralpak AD-H column) is critical for isolating enantiomerically pure hydroxypyran intermediates .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of the amide bond .
- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in public repositories (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
